molecular formula C19H23NO6 B4824305 3,4,5-trimethoxy-N-[2-(2-methoxyphenoxy)ethyl]benzamide

3,4,5-trimethoxy-N-[2-(2-methoxyphenoxy)ethyl]benzamide

Cat. No.: B4824305
M. Wt: 361.4 g/mol
InChI Key: UGQCCZYWCCIQSB-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-[2-(2-methoxyphenoxy)ethyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of three methoxy groups attached to the benzene ring and a methoxyphenoxyethyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[2-(2-methoxyphenoxy)ethyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4,5-trimethoxybenzoic acid and 2-(2-methoxyphenoxy)ethylamine.

    Amide Formation: The carboxylic acid group of 3,4,5-trimethoxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The activated acid then reacts with 2-(2-methoxyphenoxy)ethylamine to form the desired amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-[2-(2-methoxyphenoxy)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of 3,4,5-trimethoxybenzoic acid or 3,4,5-trimethoxybenzaldehyde.

    Reduction: Formation of 3,4,5-trimethoxy-N-[2-(2-methoxyphenoxy)ethyl]amine.

    Substitution: Formation of derivatives with different substituents replacing the methoxy groups.

Scientific Research Applications

3,4,5-trimethoxy-N-[2-(2-methoxyphenoxy)ethyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to other bioactive benzamides.

    Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[2-(2-methoxyphenoxy)ethyl]benzamide involves its interaction with specific molecular targets. The methoxy groups and the amide moiety play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-trimethoxy-N-[2-(3-methoxyphenoxy)ethyl]benzamide
  • 3,4,5-trimethoxy-N-[2-(2-methylphenoxy)ethyl]benzamide
  • 3,4,5-trimethoxy-N-[2-(2-chlorophenoxy)ethyl]benzamide

Uniqueness

3,4,5-trimethoxy-N-[2-(2-methoxyphenoxy)ethyl]benzamide is unique due to the specific arrangement of methoxy groups and the methoxyphenoxyethyl substituent. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

3,4,5-trimethoxy-N-[2-(2-methoxyphenoxy)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO6/c1-22-14-7-5-6-8-15(14)26-10-9-20-19(21)13-11-16(23-2)18(25-4)17(12-13)24-3/h5-8,11-12H,9-10H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQCCZYWCCIQSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCNC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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